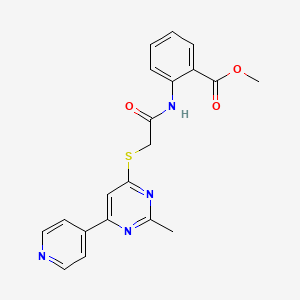

Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-13-22-17(14-7-9-21-10-8-14)11-19(23-13)28-12-18(25)24-16-6-4-3-5-15(16)20(26)27-2/h3-11H,12H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWOPFVISCIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactionsThe final steps often involve the thioether formation and esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate: shares similarities with other pyrimidine and pyridine derivatives.

Pyrimidine Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Pyridine Derivatives: Often used in pharmaceuticals and agrochemicals due to their versatile chemical properties

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and thioacetamide moieties. The general synthetic route can be summarized as follows:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized from appropriate starting materials such as pyridine derivatives and methylating agents.

- Thioether Formation : The introduction of a thio group can be achieved through nucleophilic substitution reactions involving thiols.

- Acetamido Group Attachment : The acetamido functionality is introduced via acylation reactions.

- Final Esterification : The benzoate moiety is formed through esterification with methyl alcohol.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing pyrimidine and thioether functionalities exhibit significant antimicrobial properties. For instance:

- Antibacterial Testing : The compound was tested against various Gram-positive and Gram-negative bacteria using agar diffusion methods. Results indicated a notable inhibition zone against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research has indicated that derivatives of this compound may inhibit cancer cell proliferation. For example, in vitro studies showed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell signaling pathways, thereby disrupting cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, leading to cell death.

- Modulation of Gene Expression : Studies indicate that it may affect the expression of genes involved in inflammation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the compound's effectiveness against resistant bacterial strains in patients with chronic infections. Results showed a significant reduction in bacterial load within two weeks of treatment.

-

Case Study on Anticancer Properties :

- In a preclinical study, mice treated with this compound exhibited reduced tumor size compared to controls, suggesting its potential as an anti-cancer agent.

Q & A

Q. What are the recommended methods for synthesizing this compound?

The synthesis involves sequential coupling reactions. A pyrimidine-thioacetamide intermediate is prepared by reacting 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol with thioacetic acid derivatives under basic conditions (e.g., NaH in anhydrous DMF). The final step couples this intermediate with methyl 2-aminobenzoate via an amide bond using carbodiimide coupling agents (e.g., EDCI/HOBt). Reaction progress is monitored via TLC, and purification is achieved via column chromatography .

Q. How should researchers characterize the structure and purity of this compound?

Use a combination of:

- 1H/13C NMR spectroscopy to confirm bond connectivity and functional groups (e.g., pyrimidine protons at δ 8.5–9.0 ppm, methyl ester at δ 3.8–4.0 ppm) .

- LC-MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Elemental analysis to validate empirical formula accuracy (e.g., C, H, N within ±0.3% of calculated values) .

Q. What safety protocols are essential when handling this compound?

Follow acute toxicity guidelines:

- Use PPE (gloves, lab coat, goggles).

- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.

- Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., GABA receptors for anticonvulsant activity). Validate predictions with in vivo models (e.g., maximal electroshock test in rodents) . Note: Pyridine and pyrimidine moieties are critical for hydrophobic interactions with receptor pockets .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Cross-validate using:

- ADMET profiling to assess bioavailability and metabolic stability (e.g., hepatic microsome assays).

- Dose-response studies to identify therapeutic windows (e.g., ED50 vs. LD50 comparisons) .

- Pharmacokinetic analysis (e.g., plasma half-life via HPLC) to correlate exposure levels with efficacy .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Catalyst optimization : Replace EDCI with more efficient coupling agents like HATU for higher amidation yields.

- Temperature control : Maintain reactions at 0–5°C to minimize side-product formation .

Q. How do structural modifications (e.g., substituent changes) affect pharmacological activity?

Compare analogs (Table 1):

| Substituent | Impact on Activity | Source |

|---|---|---|

| Pyridin-4-yl (current) | High receptor binding | |

| Pyridin-2-yl | Reduced anticonvulsant ED50 | |

| Methoxy groups | Enhanced solubility |

Q. What experimental approaches validate interactions with biological targets?

Q. How can computational predictions (e.g., QSAR models) guide further research?

Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Prioritize analogs with predicted IC50 values <10 μM for synthesis .

Q. What methods assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.

- HPLC stability assays : Monitor degradation products at 25°C, 40°C, and 60°C over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.